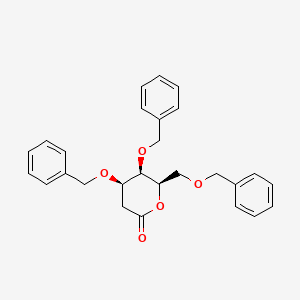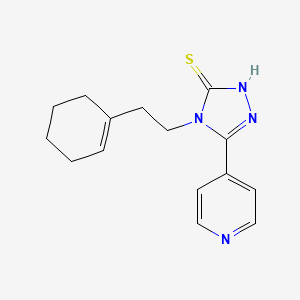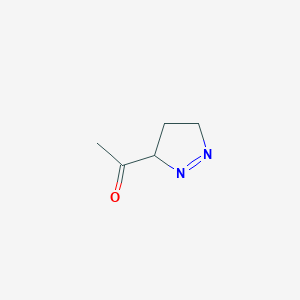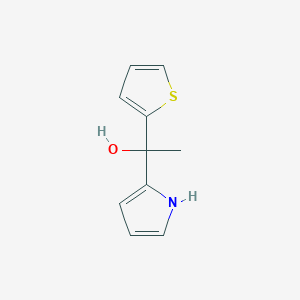
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is an organic compound that features both pyrrole and thiophene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol typically involves the reaction of pyrrole and thiophene derivatives under specific conditions. One common method might include the use of Grignard reagents or organolithium compounds to introduce the ethanol group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Utilizing halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its therapeutic properties.
Industry: Utilized in the development of new materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol would involve its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1H-Pyrrol-2-yl)-1-phenylethanol
- 1-(Thiophen-2-yl)-1-phenylethanol
- 1-(1H-Pyrrol-2-yl)-1-(furan-2-yl)ethanol
Uniqueness
1-(1H-Pyrrol-2-yl)-1-(thiophen-2-yl)ethanol is unique due to the presence of both pyrrole and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
1-(1H-pyrrol-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C10H11NOS/c1-10(12,8-4-2-6-11-8)9-5-3-7-13-9/h2-7,11-12H,1H3 |
Clé InChI |
OPJPREMPGKAPMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CN1)(C2=CC=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


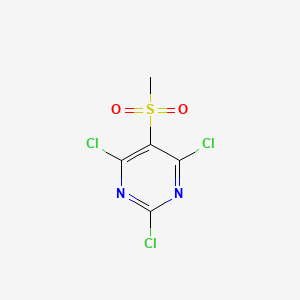
![[cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
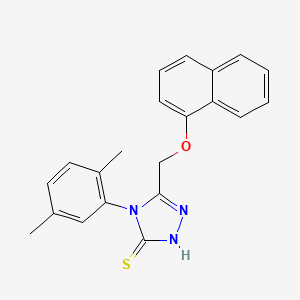


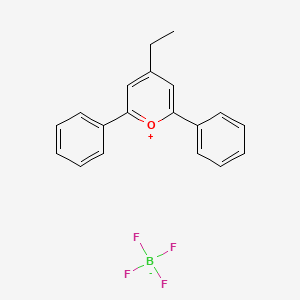
![Ethyl 2-((1-(2-oxo-2-(phenylamino)ethyl)-1H-benzo[d]imidazol-2-yl)thio)acetate](/img/structure/B11768544.png)
![(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B11768548.png)
